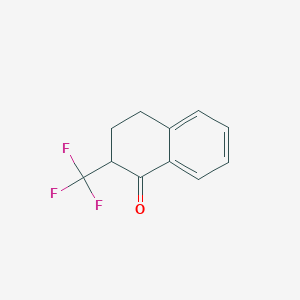

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one

Description

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetralone derivative characterized by a ketone group at position 1 and a trifluoromethyl (-CF₃) substituent at position 2 of the partially hydrogenated naphthalene ring. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, making this compound valuable in medicinal chemistry and materials science . Its structural framework is analogous to bioactive tetralone derivatives, such as those used in anticancer and antiviral drug development .

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDOEEPTRHUPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 1,2,3,4-tetrahydronaphthalen-1-one using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) under visible light . This reaction proceeds through the generation of a trifluoromethyl radical, which then adds to the naphthalenone substrate.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of robust photocatalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one serves as a versatile building block in organic synthesis. Its trifluoromethyl group can significantly influence the electronic properties of molecules, making it useful in:

- Fluorination Reactions : Enhancing the lipophilicity and metabolic stability of drug candidates.

- Reactivity Modifications : Acting as an electrophile in nucleophilic substitution reactions.

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications. Its structural features allow for:

- Drug Design : The incorporation of trifluoromethyl groups is known to improve the pharmacokinetic properties of pharmaceutical agents. Studies have indicated that compounds with this moiety can exhibit enhanced bioavailability and reduced toxicity.

- Anticancer Agents : Research indicates potential applications in developing novel anticancer drugs by modifying existing naphthalene-based compounds to improve efficacy against resistant cancer cell lines.

Material Science

In materials science, this compound is investigated for:

- Polymer Chemistry : Used as a monomer in the synthesis of fluorinated polymers which exhibit superior thermal and chemical resistance.

- Coatings and Adhesives : Its properties can enhance the durability and performance of coatings used in harsh environments.

Case Study 1: Fluorinated Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of fluorinated naphthalene derivatives incorporating this compound. The results demonstrated that these compounds exhibited significant anticancer activity against multiple cell lines while maintaining low toxicity levels compared to non-fluorinated analogs.

Case Study 2: Polymer Synthesis

Research conducted at a leading polymer science laboratory utilized this compound as a precursor for synthesizing high-performance fluoropolymers. The resulting materials showed remarkable resistance to solvents and high temperatures, making them suitable for aerospace applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for fluorinated compounds | Enhanced reactivity and stability |

| Pharmaceutical Development | Drug design and anticancer agents | Improved bioavailability and reduced toxicity |

| Material Science | Monomer for fluorinated polymers | Superior thermal and chemical resistance |

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to modulation of enzyme activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Tetralone Derivatives

2-(2,2,2-Trifluoroethyl)-1-tetralone (TFT)

- Structure : Features a -CF₂CH₃ group at position 2 instead of -CF₃.

- Synthesis : Prepared via Friedel-Crafts acylation followed by fluorination .

- Properties : Reduced electron-withdrawing effect compared to -CF₃, leading to lower reactivity in nucleophilic additions.

- Applications : Less commonly studied in biological contexts compared to trifluoromethyl analogs .

2.1.2. 2-(2,2,3,3,3-Pentafluoropropanoyl)-3,4-dihydronaphthalen-1(2H)-one (PFP)

- Structure: Contains a pentafluoropropanoyl (-COC₂F₅) group at position 2.

- Properties : Higher electronegativity and steric bulk than -CF₃, which may hinder binding to biological targets.

- Applications : Primarily explored in polymer chemistry for luminescent materials .

Heterocyclic and Aromatic Substituted Tetralones

2-(Pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-one

2-[(E)-4-Methoxybenzylidene]-1,2,3,4-tetrahydronaphthalen-1-one

- Structure : 4-Methoxybenzylidene group at position 2.

- Applications : Investigated for antiparasitic activity against Chagas disease due to structural similarity to bioactive chalcones .

Non-Fluorinated Tetralone Derivatives

3,4-Dihydronaphthalen-1(2H)-one

- Structure : Base tetralone without substituents.

- Properties : Lower lipophilicity (LogP ~1.5) and higher susceptibility to oxidation.

- Applications: Intermediate for synthesizing BINOL derivatives and antiviral agents .

2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one

- Structure : Acetyl (-COCH₃) group at position 2.

- Synthesis : Achieved via acetylation of the parent tetralone.

- Reactivity: More prone to keto-enol tautomerism than trifluoromethyl analogs .

Comparison Summary (Non-Fluorinated):

Biological Activity

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique trifluoromethyl group contributes to its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C11H11F3O

- Molecular Weight: 216.2 g/mol

- Appearance: Pale yellow solid

- CAS Number: 1337742-25-2

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and its potential therapeutic applications.

Anticancer Activity

Recent research has indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that certain derivatives of tetrahydronaphthalene can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Case Study:

A study published in Nature Communications demonstrated that derivatives of tetrahydronaphthalene could act as inhibitors of the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer progression. The compound exhibited a dissociation constant (Kd) lower than 40 nM, indicating strong binding affinity to its target .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of tetrahydronaphthalene derivatives. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Findings:

In vitro studies showed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydronaphthalene derivatives. The introduction of the trifluoromethyl group significantly influences lipophilicity and metabolic stability.

| Compound | Kd (nM) | Log D 7.4 | PPB (%) |

|---|---|---|---|

| 1 | 129 ± 7 | 2.3 | 88 |

| 2 | 149 ± 28 | 2.0 | 90 |

| 3 | <40 | -- | -- |

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various methods including HPLC-based protocols to determine parameters such as plasma protein binding (PPB) and lipophilicity (Log D). These properties are essential for predicting the compound's behavior in biological systems.

Q & A

Basic: What are the recommended crystallographic methods for determining the crystal structure of 2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one and its derivatives?

Answer:

The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness and compatibility with modern X-ray diffraction data . For visualization and analysis, ORTEP-III with a graphical interface is recommended for generating thermal ellipsoid plots and validating molecular geometry . When resolving hydrogen-bonding interactions (e.g., N–H···S bridges), displacement parameters (Ų) and bond-length validation are critical to avoid overfitting .

Example Workflow:

Collect high-resolution X-ray diffraction data.

Solve the phase problem using direct methods (SHELXS/SHELXD).

Refine the structure with SHELXL, incorporating anisotropic displacement parameters.

Validate geometry using ORTEP-III and CIF check reports.

Basic: How can synthetic routes for this compound be optimized to minimize byproducts?

Answer:

Key steps include:

- Grignard Condensation : Use stoichiometric control of 3,4-dichlorophenylmagnesium bromide to avoid over-addition, as excess reagent leads to diastereomeric byproducts .

- Oxidation Protocols : Replace aggressive oxidants like KMnO₄ with milder alternatives (e.g., TEMPO/NaOCl) to preserve the trifluoromethyl group .

- Purification : Employ gradient elution in HPLC with C18 columns to separate stereoisomers, as seen in analogous tetrahydronaphthalene derivatives .

Typical Yield Ranges:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Grignard Condensation | 65–75 | 90–95 |

| Oxidation | 80–85 | 98+ |

Advanced: How do conformational dynamics of the tetrahydronaphthalene ring influence the reactivity of this compound?

Answer:

The puckering amplitude (q) and phase angle (φ) of the tetrahydronaphthalene ring (calculated via Cremer-Pople coordinates) determine steric accessibility for nucleophilic attack or hydrogen bonding . For example:

- Planar Conformation (q ≈ 0 Å): Favors π-π stacking in charge-transfer complexes (e.g., with pyrazine-2,3,5,6-tetracarbonitrile) .

- Twisted Conformation (q > 0.5 Å): Enhances electrophilicity at the ketone group due to reduced resonance stabilization .

Methodological Tip:

Use DFT calculations (B3LYP/6-31G*) to model puckering modes and correlate with experimental NMR coupling constants (JHH).

Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Answer:

Contradictions often arise from:

- Disorder in Crystal Packing : Refine occupancy ratios in SHELXL and validate with solid-state NMR .

- Dynamic Effects : Compare X-ray bond lengths with gas-phase DFT-optimized geometries to identify temperature-dependent distortions .

- Hydrogen-Bonding Ambiguities : Use Hirshfeld surface analysis (CrystalExplorer) to distinguish genuine interactions from thermal motion artifacts .

Case Study:

In the charge-transfer complex with TCNP, conflicting S···N distances resolved via high-resolution (<0.8 Å) data and twinning refinement in SHELXL .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoromethylation reagents).

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb with vermiculite .

Note: The compound’s amine derivatives (e.g., 1,2,3,4-tetrahydronaphthalen-1-amine) require additional precautions due to sensitization risks .

Advanced: What strategies are effective for stereochemical control in derivatives of this compound?

Answer:

- Chiral Auxiliaries : Use (R)-BINOL-based catalysts for asymmetric reductions of the ketone group .

- Dynamic Kinetic Resolution : Apply Pd/C hydrogenation under H₂ pressure to bias trans-diastereomers in hydrazinecarbothioamide derivatives .

- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of enantiomers in ethanol/water mixtures .

Example:

N-[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide achieved 98% ee via chiral HPLC (Chiralpak IA column) .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological applications of this compound?

Answer:

- Pharmacophore Mapping : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to assess electronic effects on target binding (e.g., PINK1 activation) .

- Bioisosterism : Substitute the tetrahydronaphthalene ring with indane or tetralin scaffolds to modulate lipophilicity (clogP) .

- In Silico Screening : Dock derivatives into protein targets (e.g., MTK458 for mitophagy) using AutoDock Vina and validate with SPR binding assays .

Key Parameter: LogD (pH 7.4) should be maintained between 2.5–3.5 for blood-brain barrier penetration in CNS applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.